(1E,3E,5E)-1,5-bis(phenylimino)pent-3-en-2-ol hydrochloride
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Overview
Description
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride is a synthetic organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular arrangement, which includes a phenylimino group and a pentadienyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s unique structure allows it to fit into the active sites of target molecules, thereby modulating their biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Anilino-2,4-pentadienylidene)aniline hydrochloride
- N-(3-(Phenylimino)propenyl)aniline hydrochloride
- Malonaldehyde bis(phenylimine) monohydrochloride
Uniqueness
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride stands out due to its unique hydroxyl group, which enhances its reactivity and binding affinity. This feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(E)-1,5-bis(phenylimino)pent-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,17,20H;1H/b12-7+,18-13?,19-14?; |
InChI Key |
WZDQEPNWTQXJRD-SGDMZNSHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C/C=C/C(C=NC2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)N=CC=CC(C=NC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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